molecular formula C10H6N4O3 B7811279 8-Nitro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

8-Nitro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B7811279
M. Wt: 230.18 g/mol
InChI Key: SDGVKELLWZAWNS-UHFFFAOYSA-N
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Description

8-Nitro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a nitro group and a fused pyrazoloquinoline ring system, contributes to its distinctive chemical properties and reactivity.

Mechanism of Action

The mechanism of action of 8-Nitro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

8-nitro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O3/c15-10-7-4-11-8-2-1-5(14(16)17)3-6(8)9(7)12-13-10/h1-4H,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGVKELLWZAWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1[N+](=O)[O-])NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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